

# Flovagatran Sodium: A Technical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Flovagatran sodium |           |
| Cat. No.:            | B15576702          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Flovagatran sodium** (also known as TGN-255) is a drug candidate whose development was discontinued. The information presented in this document is based on publicly available preclinical and early-stage clinical data. Comprehensive pharmacological data may be limited.

## **Executive Summary**

Flovagatran sodium is a potent, reversible, direct inhibitor of thrombin (Factor IIa), investigated for the prevention and treatment of arterial and venous thrombosis.[1][2] Developed by Trigen Holdings AG, flovagatran sodium reached early-stage clinical trials before its development was halted.[2][3] This document provides a technical overview of the pharmacology of flovagatran sodium, summarizing its mechanism of action, and available pharmacodynamic data from preclinical studies. Due to the discontinued development of this compound, extensive quantitative pharmacokinetic and clinical efficacy data are not publicly available.

## **Mechanism of Action**

**Flovagatran sodium** exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity.[4] Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting thrombin, **flovagatran sodium** effectively blocks the



final common pathway of coagulation, preventing the formation of fibrin and subsequent thrombus development.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Flovagatran sodium Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Trigen's i.v. Anticoagulant, TGN 255, Successfully [globenewswire.com]
- 4. ject.edpsciences.org [ject.edpsciences.org]
- To cite this document: BenchChem. [Flovagatran Sodium: A Technical Pharmacology Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576702#flovagatran-sodium-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com